molecular formula C11H23ClN2O3 B6314964 tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride CAS No. 1956322-29-4

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

Cat. No.: B6314964
CAS No.: 1956322-29-4
M. Wt: 266.76 g/mol
InChI Key: BNXCTBDXQMLEQA-RJUBDTSPSA-N
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Description

“Cis-4-Amino-1-boc-3-methoxy-piperidine hydrochloride” is a chemical compound with potential applications in scientific research and industry. It has the molecular formula C11H23ClN2O3 and a molecular weight of 266.76 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “cis-4-Amino-1-boc-3-methoxy-piperidine hydrochloride” are not detailed in the searched resources, piperidine derivatives are known to be involved in various intra- and intermolecular reactions .

Scientific Research Applications

Pharmacological Properties and Research Applications of Related Compounds

  • Phencyclidine Derivatives : Phencyclidine, a 1-(1-phenylcyclohexyl) piperidine hydrochloride, known for its unique spectrum of pharmacological activity, has been studied for its effects on the central nervous system and potential therapeutic applications. Research on phencyclidine and its derivatives focuses on understanding their mechanisms of action and potential use in treating neurological disorders. This includes exploring their effects on neuroinflammation, oxidative stress, and neuroprotection, providing a basis for researching similar compounds like cis-4-Amino-1-boc-3-methoxy-piperidine hydrochloride in neurological contexts (Domino, 1964).

  • Piperidine-Based Antidepressants : Piperidine derivatives such as donepezil hydrochloride have been extensively researched for their role in treating cognitive disorders like Alzheimer's disease. These studies highlight the potential of piperidine-based compounds in modulating neurotransmitter activity and enhancing cognitive function, suggesting a research avenue for cis-4-Amino-1-boc-3-methoxy-piperidine hydrochloride in similar therapeutic areas (Román & Rogers, 2004).

  • Analytical Methods for Piperidine Derivatives : The development of specific and sensitive analytical methods for the determination of piperidine-based drugs, such as linagliptin, in pharmaceutical formulations underscores the importance of analytical chemistry in the research and development of new therapeutic agents. This highlights the potential need for developing similar analytical techniques for cis-4-Amino-1-boc-3-methoxy-piperidine hydrochloride to support its research and application in the pharmaceutical industry (Rode & Tajne, 2021).

Safety and Hazards

While specific safety and hazard information for “cis-4-Amino-1-boc-3-methoxy-piperidine hydrochloride” is not available in the searched resources, general safety measures for handling chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCTBDXQMLEQA-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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